3-Bromoazepan-2-one
Overview
Description
3-Bromoazepan-2-one: is a seven-membered heterocyclic compound with the molecular formula C6H10BrNO. It is characterized by the presence of a bromine atom at the third position and a ketone group at the second position of the azepane ring.
Scientific Research Applications
Chemistry: 3-Bromoazepan-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of more complex molecules .
Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to the development of advanced materials with unique properties .
Safety and Hazards
3-Bromoazepan-2-one is classified as harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, washing skin with plenty of water if it comes into contact, and rinsing eyes cautiously with water for several minutes if it comes into contact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoazepan-2-one typically involves the bromination of azepan-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced brominating agents and catalysts can further optimize the reaction conditions, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in suitable solvents.
Major Products:
Substitution: Formation of azepan-2-one derivatives with different functional groups.
Reduction: Formation of 3-bromoazepan-2-ol.
Oxidation: Formation of epoxides or other oxygenated derivatives.
Mechanism of Action
The mechanism of action of 3-Bromoazepan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound shares a similar brominated azepane structure but includes an additional benzene ring, which can influence its chemical properties and applications.
Azepan-2-one:
Uniqueness: 3-Bromoazepan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromoazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNPJHCXKAYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452552 | |
Record name | 3-Bromoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-66-7 | |
Record name | α-Bromocaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3457-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.